molecular formula C14H11ClN2OS2 B2788308 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide CAS No. 325987-35-7

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B2788308
CAS No.: 325987-35-7
M. Wt: 322.83
InChI Key: FXKVSFJVALLTJD-UHFFFAOYSA-N
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Description

5-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a benzothiophene moiety, and a cyano group

Mechanism of Action

Target of Action

The primary target of this compound is the JNK2 and JNK3 kinases . These kinases are part of the MAPK family and play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets in a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction likely inhibits the kinase activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The inhibition of JNK2 and JNK3 kinases by this compound affects the MAPK signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . Therefore, the compound’s action can have broad effects on cellular function.

Pharmacokinetics

They are effective compounds with respect to their biological and physiological functions . .

Result of Action

The inhibition of JNK2 and JNK3 kinases can lead to changes in cell growth, differentiation, and apoptosis . In particular, the compound has been reported to show tumor cell growth inhibition activities in vitro on three human tumor cell lines, namely, MCF-7 (breast adenocarcinoma), NCI .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate precursors under specific conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • 5-Chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)thiophene-2-carboxamide

  • **N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-((2E)-2-{

Properties

IUPAC Name

5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c15-12-6-5-11(19-12)13(18)17-14-9(7-16)8-3-1-2-4-10(8)20-14/h5-6H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKVSFJVALLTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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